molecular formula C11H21Br B8709433 1-Bromo-4-pentylcyclohexane CAS No. 203132-72-3

1-Bromo-4-pentylcyclohexane

Cat. No.: B8709433
CAS No.: 203132-72-3
M. Wt: 233.19 g/mol
InChI Key: NOPVDHPLKSDADZ-UHFFFAOYSA-N
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Description

1-Bromo-4-pentylcyclohexane is a brominated cyclohexane derivative featuring a bromine atom at position 1 and a pentyl (-C₅H₁₁) group at position 4 of the cyclohexane ring. This compound is hypothesized to have the molecular formula C₁₁H₂₁Br and a molecular weight of 233.2 g/mol (calculated). Though specific data (e.g., CAS number, synthesis protocols) are absent in the provided evidence, its structural analogs suggest applications in organic synthesis, material science, or pharmaceuticals .

Properties

CAS No.

203132-72-3

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-bromo-4-pentylcyclohexane

InChI

InChI=1S/C11H21Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-11H,2-9H2,1H3

InChI Key

NOPVDHPLKSDADZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-bromo-4-pentylcyclohexane with structurally related bromocyclohexane derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Key Properties/Applications
1-Bromo-4-pentylcyclohexane (hypothetical) C₁₁H₂₁Br 233.2 N/A -Br (C1), -C₅H₁₁ (C4) High hydrophobicity; potential surfactant precursor
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 2550-36-9 -CH₂Br (C1) Smaller alkyl chain; used in organic synthesis
1-(Bromomethyl)-4-methoxycyclohexane C₈H₁₅BrO 207.11 141604-51-5 -CH₂Br (C1), -OCH₃ (C4) Polar methoxy group enhances solubility; pharmaceutical intermediates
1-(4-Bromophenyl)cyclohexan-1-amine C₁₂H₁₆BrN 254.17 1094442-21-3 -NH₂ (C1), -C₆H₄Br (C4) Aromatic bromine; amine functionality for drug discovery
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 313.19 1282589-52-9 -COOCH₃ (C1), -C₆H₄Br (C4) Ester group for polymer/materials applications

Key Comparison Points

Electron-withdrawing groups (e.g., methoxy in C₈H₁₅BrO) polarize the C-Br bond, accelerating nucleophilic substitution. In contrast, the pentyl group (electron-donating) may reduce reactivity .

Solubility and Hydrophobicity :

  • The pentyl chain significantly increases hydrophobicity compared to methoxy or methyl substituents, making 1-bromo-4-pentylcyclohexane less soluble in polar solvents. This property could be advantageous in lipid-based formulations or surfactants.

Applications :

  • Pharmaceuticals : Compounds with aromatic bromine (e.g., C₁₂H₁₆BrN) are used in drug intermediates due to their bioactivity, whereas aliphatic bromides like 1-bromo-4-pentylcyclohexane may serve as alkylating agents .
  • Materials Science : The ester-functionalized compound (C₁₄H₁₇BrO₂) is suited for polymer synthesis, while the pentyl derivative’s hydrophobicity could aid in liquid crystal development .

Research Findings and Limitations

  • Synthetic Challenges : Steric bulk from the pentyl group may complicate synthesis, requiring optimized conditions (e.g., elevated temperatures or bulky bases).
  • Data Gaps : Specific thermodynamic data (e.g., melting point, boiling point) for 1-bromo-4-pentylcyclohexane are unavailable in the provided evidence, necessitating experimental validation.
  • Contradictions : While emphasizes safety protocols for bromocyclohexane derivatives, other sources (e.g., ) highlight reactivity differences due to substituents, underscoring the need for tailored handling practices .

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